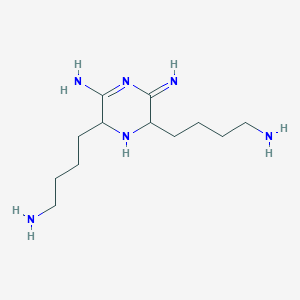
Batrachamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Batrachamine, also known as this compound, is a useful research compound. Its molecular formula is C12H26N6 and its molecular weight is 254.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Biosynthesis
Batrachamine is characterized by its unique structure, which can be represented as 2,6-bis(ω-aminobutyl)-3,5-diimino-piperazine. The compound's synthesis involves complex biochemical pathways, including the decarboxylation of amino acids and subsequent transformations catalyzed by pyridoxal 5'-phosphate-dependent enzymes .
Cancer Treatment
This compound's ability to regulate sphingolipid levels suggests potential applications in cancer therapy. Studies indicate that compounds affecting sphingolipid metabolism can influence tumor growth and cell death mechanisms. For instance, this compound may enhance the efficacy of existing cancer treatments by modulating pathways linked to tumor cell survival and apoptosis .
Neurodegenerative Diseases
Research indicates that this compound may have protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating sphingolipid signaling pathways, it could help mitigate neuronal death and promote cell survival under stress conditions .
Inflammatory Disorders
The compound's role in regulating inflammation through sphingolipid metabolism positions it as a potential therapeutic agent for various inflammatory diseases. Its ability to suppress excessive inflammatory responses could be beneficial in conditions such as arthritis and inflammatory bowel disease .
Table 1: Summary of Research Findings on this compound
Propiedades
Fórmula molecular |
C12H26N6 |
|---|---|
Peso molecular |
254.38 g/mol |
Nombre IUPAC |
2,6-bis(4-aminobutyl)-5-imino-2,6-dihydro-1H-pyrazin-3-amine |
InChI |
InChI=1S/C12H26N6/c13-7-3-1-5-9-11(15)18-12(16)10(17-9)6-2-4-8-14/h9-10,17H,1-8,13-14H2,(H3,15,16,18) |
Clave InChI |
DYQQHNFSDKKCJO-UHFFFAOYSA-N |
SMILES canónico |
C(CCN)CC1C(=NC(=N)C(N1)CCCCN)N |
Sinónimos |
2,6-bis(omega-aminobutyl)-3,5-diiminopiperazine batrachamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















